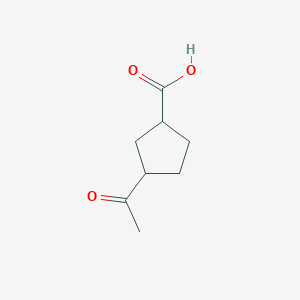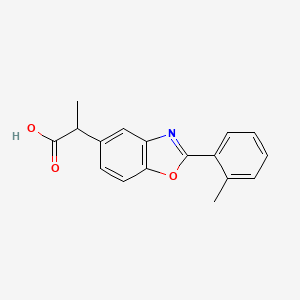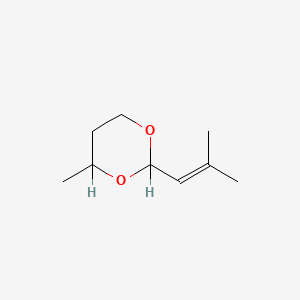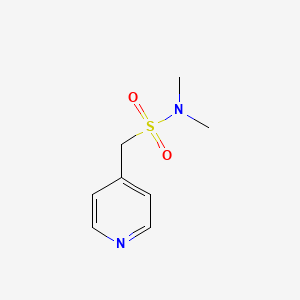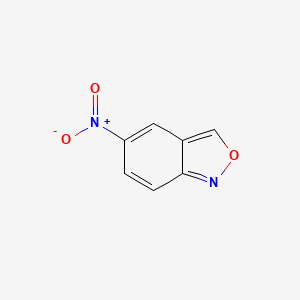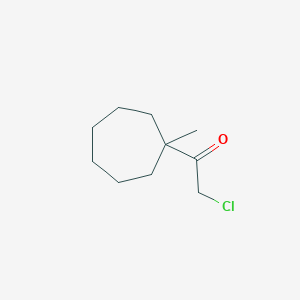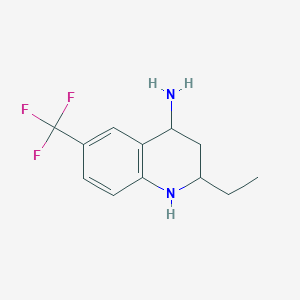
Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydroquinone core substituted with a di-2’-chloroethylamino group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with hydroquinone and 2-chloroethylamine as the primary starting materials.
Substitution Reaction: The hydroquinone undergoes a substitution reaction with 2-chloroethylamine in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 5-position of the hydroquinone ring.
Industrial Production Methods
Industrial production of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives with different substitution patterns.
Substitution: The chloroethylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethylamino group under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced hydroquinone derivatives, and various substituted hydroquinone compounds.
科学的研究の応用
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- involves its interaction with cellular components, particularly DNA. The chloroethylamino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also targets specific enzymes involved in DNA repair, further enhancing its anticancer effects.
類似化合物との比較
Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- can be compared with other similar compounds, such as:
Melphalan: An alkylating agent used in cancer treatment, which also contains a chloroethylamino group.
Chlorambucil: Another alkylating agent with a similar mechanism of action but different chemical structure.
Sarcolysine: A compound with a similar chloroethylamino group, known for its antitumor activity.
Uniqueness
The uniqueness of Hydroquinone, 2-(di-2’-chloroethylamino)-5-methoxy- lies in its specific substitution pattern on the hydroquinone core, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with DNA and its potential as a multifunctional reagent in chemical synthesis make it a valuable compound in scientific research.
特性
CAS番号 |
63884-42-4 |
|---|---|
分子式 |
C11H15Cl2NO3 |
分子量 |
280.14 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |
InChIキー |
JTUARZHCHIJJGF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


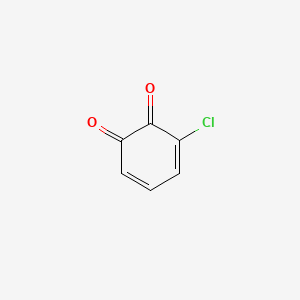
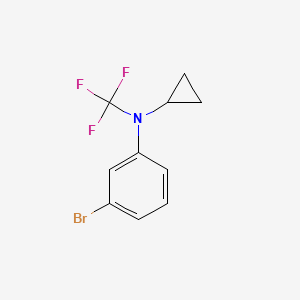
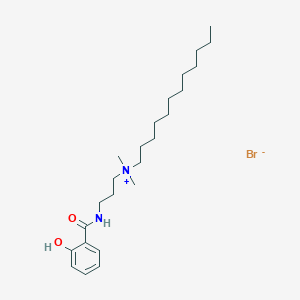
![2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13954940.png)

